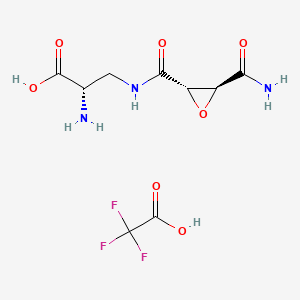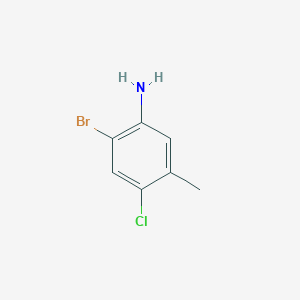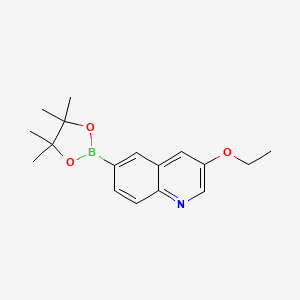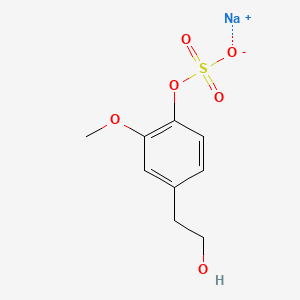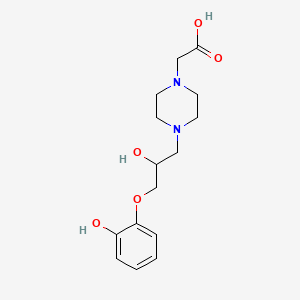
4,4'-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is an organic compound with the molecular formula C28H42O2S2. It is known for its unique structure, which includes two phenolic groups connected by a sulfur bridge. This compound is often used in various industrial and scientific applications due to its antioxidant properties and ability to stabilize polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] typically involves the reaction of 2,5-bis(1,1-dimethylethyl)-phenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety measures and automation to handle the reactive intermediates .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The sulfur bridge can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Thiols.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its antioxidant properties in preventing oxidative stress-related diseases.
Industry: Utilized in the stabilization of lubricants and fuels to enhance their shelf life.
Mecanismo De Acción
The antioxidant activity of 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals. The sulfur bridge also plays a role in stabilizing the radical intermediates formed during the antioxidant process. This dual mechanism makes it highly effective in preventing oxidative degradation .
Comparación Con Compuestos Similares
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]: Similar structure but with a methylene bridge instead of a sulfur bridge.
Phenol, 2,4-bis(1,1-dimethylethyl)-: Lacks the sulfur bridge and has different antioxidant properties.
Uniqueness: 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is unique due to its sulfur bridge, which enhances its antioxidant properties and makes it more effective in stabilizing polymers compared to its methylene-bridged counterparts .
Propiedades
Fórmula molecular |
C28H42O2S2 |
|---|---|
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
2,5-ditert-butyl-4-[(2,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)17-15-23(19(13-21(17)29)27(7,8)9)31-32-24-16-18(26(4,5)6)22(30)14-20(24)28(10,11)12/h13-16,29-30H,1-12H3 |
Clave InChI |
CIKYTUATSLCEKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1SSC2=CC(=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


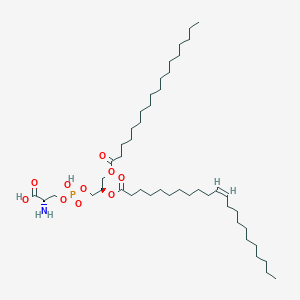

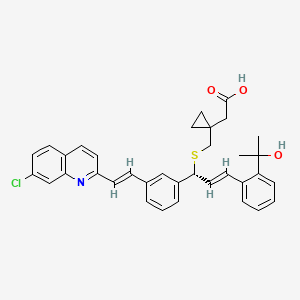
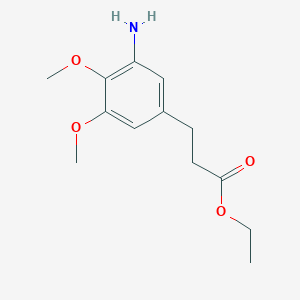

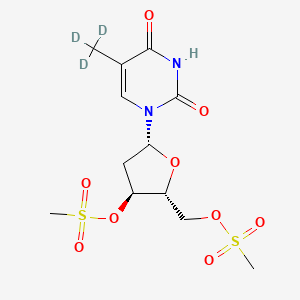

![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
